N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a phenyl ring, along with a morpholine ring attached to an acetamide group.
Mechanism of Action
Target of Action
A similar compound, 5-chloro-2-methoxy-n-2-(4-sulfamoylphenyl)ethyl benzamide, has been reported as an intermediate in the synthesis of glyburide . Glyburide is known to inhibit the NLRP3 inflammasome , which plays a crucial role in the immune response by controlling the activation of caspase-1 and the maturation of proinflammatory cytokines .
Mode of Action
If it shares similar properties with glyburide, it may interact with the nlrp3 inflammasome, potentially inhibiting its activation and thus modulating the immune response .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome by glyburide can impact the inflammatory response, affecting pathways related to inflammation and immune response .
Result of Action
If it acts similarly to glyburide, it may result in the inhibition of the nlrp3 inflammasome, leading to a decrease in the production of proinflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine yields an amine derivative.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar but with a methyl group on the benzamide moiety.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can enhance its solubility and bioavailability, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCTTYLJRVEQDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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